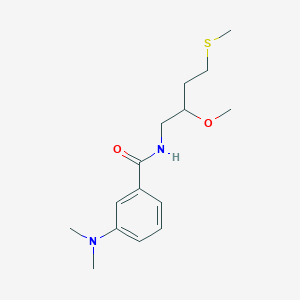
3-(Dimethylamino)-N-(2-methoxy-4-methylsulfanylbutyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-N-(2-methoxy-4-methylsulfanylbutyl)benzamide, also known as DMAMCL, is a chemical compound that has gained attention for its potential application in scientific research. DMAMCL belongs to the class of benzamide compounds and has been synthesized through various methods. In
Mécanisme D'action
3-(Dimethylamino)-N-(2-methoxy-4-methylsulfanylbutyl)benzamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. It binds to a specific site on the receptor, which enhances the receptor's activity. The enhanced activity of the receptor results in increased neurotransmitter release, which can improve cognitive function, learning, and memory.
Biochemical and Physiological Effects:
3-(Dimethylamino)-N-(2-methoxy-4-methylsulfanylbutyl)benzamide has been shown to enhance cognitive function, learning, and memory in animal models. It has also been found to increase the release of neurotransmitters, including acetylcholine, glutamate, and dopamine. 3-(Dimethylamino)-N-(2-methoxy-4-methylsulfanylbutyl)benzamide has been shown to have a favorable safety profile and does not produce significant side effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Dimethylamino)-N-(2-methoxy-4-methylsulfanylbutyl)benzamide has several advantages for lab experiments. It is a highly selective modulator of the α7 nicotinic acetylcholine receptor, which makes it a valuable tool for studying the receptor's function. 3-(Dimethylamino)-N-(2-methoxy-4-methylsulfanylbutyl)benzamide has also been shown to have a favorable safety profile, which makes it suitable for use in animal models. However, 3-(Dimethylamino)-N-(2-methoxy-4-methylsulfanylbutyl)benzamide has some limitations. It is a relatively new compound, and its long-term effects are not well understood. Further research is needed to determine its efficacy and safety in humans.
Orientations Futures
There are several future directions for research on 3-(Dimethylamino)-N-(2-methoxy-4-methylsulfanylbutyl)benzamide. One area of interest is the potential use of 3-(Dimethylamino)-N-(2-methoxy-4-methylsulfanylbutyl)benzamide in the treatment of cognitive disorders, such as Alzheimer's disease. 3-(Dimethylamino)-N-(2-methoxy-4-methylsulfanylbutyl)benzamide may also have potential applications in the treatment of other neurological disorders, such as schizophrenia and depression. Further research is needed to determine the efficacy of 3-(Dimethylamino)-N-(2-methoxy-4-methylsulfanylbutyl)benzamide in these conditions. Another area of interest is the development of more selective and potent modulators of the α7 nicotinic acetylcholine receptor, which could lead to the development of new therapies for cognitive disorders.
Méthodes De Synthèse
3-(Dimethylamino)-N-(2-methoxy-4-methylsulfanylbutyl)benzamide can be synthesized through various methods, including the reaction of 3,4-dimethoxybenzoyl chloride with 2-methoxy-4-methylthiobutylamine in the presence of triethylamine. The reaction results in the formation of 3-(Dimethylamino)-N-(2-methoxy-4-methylsulfanylbutyl)benzamide, which can be purified through column chromatography. Another method involves the reaction of 3,4-dimethoxybenzoyl chloride with 2-methoxy-4-methylthiobutylamine in the presence of N,N-dimethylformamide and triethylamine.
Applications De Recherche Scientifique
3-(Dimethylamino)-N-(2-methoxy-4-methylsulfanylbutyl)benzamide has been studied for its potential application in scientific research, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function, learning, and memory. 3-(Dimethylamino)-N-(2-methoxy-4-methylsulfanylbutyl)benzamide has also been shown to enhance the activity of the receptor in the hippocampus, a brain region that is critical for learning and memory.
Propriétés
IUPAC Name |
3-(dimethylamino)-N-(2-methoxy-4-methylsulfanylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-17(2)13-7-5-6-12(10-13)15(18)16-11-14(19-3)8-9-20-4/h5-7,10,14H,8-9,11H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVUWUNQZPDTLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC(CCSC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2469373.png)




![3,4,5-trimethoxy-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2469380.png)
![(E)-N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2469381.png)
![3-ethyl-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2469382.png)
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2469387.png)

![8-(2-((2-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2469390.png)

![1-[(4-Chlorophenyl)sulfonyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B2469394.png)
![1-(Adamantan-1-yloxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride](/img/structure/B2469395.png)